molecular formula C7H3ClF3NO3 B1422384 6-Chloro-2-(trifluoromethoxy)nicotinic acid CAS No. 1221171-91-0

6-Chloro-2-(trifluoromethoxy)nicotinic acid

Cat. No.: B1422384
CAS No.: 1221171-91-0
M. Wt: 241.55 g/mol
InChI Key: OMGPEKLXZHLEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(trifluoromethoxy)nicotinic acid ( 1221171-91-0) is a specialty pyridine derivative of significant interest in advanced chemical synthesis and drug discovery. This compound features a molecular formula of C 7 H 3 ClF 3 NO 3 and a molecular weight of 241.55 g/mol. Its structure consists of a nicotinic acid backbone substituted with a chlorine atom at the 6-position and a trifluoromethoxy group at the 2-position of the pyridine ring . This specific substitution pattern creates a unique molecular architecture that is valuable for constructing more complex molecules. As a key synthetic building block, this compound is primarily utilized in medicinal chemistry and agrochemical research. It serves as a crucial precursor in the development of novel active ingredients, particularly in the synthesis of neonicotinoid-like compounds . The presence of both the carboxylic acid and halogenated groups makes it a versatile intermediate for further functionalization through reactions such as amide coupling and esterification, enabling researchers to create diverse libraries of compounds for screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with guaranteed high purity to ensure consistent and reliable results in your research experiments.

Properties

IUPAC Name

6-chloro-2-(trifluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(6(13)14)5(12-4)15-7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGPEKLXZHLEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-91-0
Record name 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

One common synthetic route includes the reaction of 6-chloronicotinic acid with trifluoromethoxy iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-2-(trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.

Scientific Research Applications

Structural Characteristics

6-Chloro-2-(trifluoromethoxy)nicotinic acid has the molecular formula C7H3ClF3NO3C_7H_3ClF_3NO_3 and a molecular weight of approximately 225.55 g/mol. It appears as a white crystalline solid with a melting point ranging from 113°C to 120°C. The presence of both chlorine and trifluoromethoxy groups contributes to its unique chemical properties, enhancing lipophilicity and potential interactions with biological systems.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infectious diseases. Its derivatives have demonstrated potential as anti-infective agents, making it a valuable precursor in drug development. Notably, research indicates that compounds based on this scaffold can inhibit enzymes involved in cellular metabolism and signaling pathways, suggesting further therapeutic potential .

Case Study: Antiviral Properties

Recent studies have investigated the efficacy of derivatives based on this compound against HIV-1. A series of compounds derived from 2-amino-6-(trifluoromethyl)nicotinic acid exhibited significant inhibition of HIV-1 reverse transcriptase-associated ribonuclease H function, highlighting the potential for developing new antiviral therapies .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its insecticidal properties. Its structural analogs have been incorporated into neonicotinoid insecticides such as Imidacloprid and Thiacloprid, which are effective against various agricultural pests. The trifluoromethoxy group enhances the compound's lipophilicity, improving its efficacy in pest control applications .

Beyond its pharmaceutical and agrochemical uses, this compound is also studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethoxy group may enhance interactions with specific molecular targets, making it a candidate for further biological investigations.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom may participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinic acid derivatives with halogen and trifluoromethoxy substitutions exhibit diverse physicochemical and biological properties depending on substituent positions and electronic effects. Below is a detailed comparison with structurally related compounds:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
6-Chloro-2-(trifluoromethoxy)nicotinic acid Not explicitly listed C₇H₃ClF₃NO₃ 241.55 Cl (6), -OCF₃ (2) High lipophilicity, metabolic stability, crystallographic data reported
4-Chloro-2-(trifluoromethyl)nicotinic acid 1018678-39-1 C₇H₃ClF₃NO₂ 225.55 Cl (4), -CF₃ (2) Similarity score: 0.89; altered regiochemistry affects receptor binding
2-Chloro-6-(trifluoromethyl)isonicotinic acid 796090-23-8 C₇H₃ClF₃NO₂ 225.55 Cl (2), -CF₃ (6) Similarity score: 0.81; isomerism impacts solubility and reactivity
6-Chloro-2-(ethylamino)nicotinic acid Not explicitly listed C₈H₈ClN₂O₂ 200.62 Cl (6), -NHCH₂CH₃ (2) Amino substitution enhances hydrogen bonding; used in PET tracer synthesis
6-Chloro-2-(isopentyloxy)nicotinic acid Not explicitly listed C₁₁H₁₄ClNO₃ 243.68 Cl (6), -OCH₂CH(CH₂CH₃)₂ (2) Alkoxy chain increases hydrophobicity; regiochemistry confirmed via NMR

Physicochemical and Functional Differences

  • Substituent Position: Shifting the chlorine from position 6 to 4 (as in 4-Chloro-2-(trifluoromethyl)nicotinic acid) reduces similarity (0.89 vs.
  • Functional Groups : Replacing -OCF₃ with -CF₃ (e.g., 4-Chloro-2-(trifluoromethyl)nicotinic acid) decreases molecular weight but reduces metabolic stability due to the absence of an ether oxygen .
  • Amino vs. Alkoxy Substitutions: 6-Chloro-2-(ethylamino)nicotinic acid exhibits distinct NMR profiles (δ 1.16 ppm for CH₃, δ 3.42 ppm for CH₂NH) compared to alkoxy derivatives, enabling tailored hydrogen-bond interactions in drug design .

Crystallographic and Spectral Data

  • Single-crystal studies of halogenated nicotinic acids reveal that chlorine and trifluoromethoxy groups influence intermolecular interactions. For example, this compound forms hydrogen-bonded dimers in the solid state, stabilizing its crystal lattice .
  • In contrast, 2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS 796090-23-8) exhibits a planar pyridine ring due to electron-withdrawing -CF₃, altering its π-stacking behavior .

Biological Activity

Chemical Structure and Properties

6-Chloro-2-(trifluoromethoxy)nicotinic acid is an aromatic heterocyclic compound characterized by its unique molecular structure, which includes a chloro substituent and a trifluoromethoxy group. Its molecular formula is C7H3ClF3NO3C_7H_3ClF_3NO_3 with a molecular weight of 241.55 g/mol. The compound is solid at room temperature and has a boiling point of approximately 272.2 °C at 760 mmHg.

Research indicates that this compound interacts with various biological molecules, particularly through molecular docking studies that assess its binding affinity to lipoproteins. These interactions are crucial for understanding metabolic pathways and potential therapeutic targets, especially in the context of metabolic disorders.

Pharmacological Applications

The compound has shown potential applications in both pharmaceutical and agrochemical industries:

  • Pharmaceutical Applications : It serves as an intermediate in the development of anti-infective agents and other pharmaceuticals. Several derivatives of nicotinic acid have demonstrated anti-infective properties, indicating that this compound may be a precursor for developing therapeutic agents.
  • Agrochemical Applications : Trifluoromethylpyridines, including this compound, are widely used in the agrochemical industry for crop protection against pests. Over 20 new TFMP-containing agrochemicals have been introduced to the market since the first derivative, Fluazifop-butyl.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₇H₃ClF₃NO₃Contains both chloro and trifluoromethoxy groups
2-Chloro-6-(trifluoromethyl)nicotinic acidC₇H₃ClF₃NO₂Contains a trifluoromethyl group
Methyl 6-chloro-5-(trifluoromethyl)nicotinateC₈H₈ClF₃NMethyl ester derivative with potential anti-infective properties
Nicotinic acidC₆H₆N₂O₂Basic structure without halogen or trifluoromethyl substitutions

This comparative analysis illustrates how the presence of the trifluoromethoxy group in this compound enhances its lipophilicity and potentially alters pharmacokinetic properties compared to its analogs.

Molecular Docking Studies

Molecular docking studies have highlighted the binding characteristics of this compound with lipoproteins. These studies are essential for identifying potential therapeutic targets in metabolic pathways. The findings suggest that modifications to the compound's structure can significantly impact its binding affinity and biological activity.

Enzymatic Activity

Further enzymatic studies have indicated that this compound may play a role in microbial processes, particularly through nicotinic acid dehydrogenase activity observed in certain bacteria. This suggests potential applications in microbiology and biotechnology, where it could be utilized to enhance microbial metabolism or as a biocatalyst in organic synthesis.

Q & A

Q. What advanced techniques differentiate this compound from its structural analogs in complex mixtures?

  • Methodological Answer :
  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve exact mass differences (e.g., vs. 6-(trifluoromethyl)nicotinic acid, Δm/z = 16.01 Da).
  • 2D NMR : Utilize HSQC and HMBC to map unique ¹H-¹³C correlations, particularly around the trifluoromethoxy substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(trifluoromethoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(trifluoromethoxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.